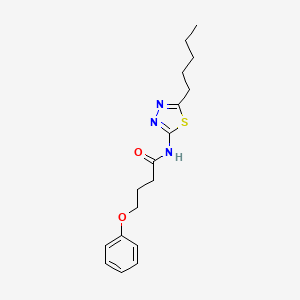![molecular formula C19H27N7O B4678879 4-[(4-benzyl-1-piperazinyl)methyl]-6-(4-morpholinyl)-1,3,5-triazin-2-amine CAS No. 21921-65-3](/img/structure/B4678879.png)
4-[(4-benzyl-1-piperazinyl)methyl]-6-(4-morpholinyl)-1,3,5-triazin-2-amine
Vue d'ensemble
Description
4-[(4-benzyl-1-piperazinyl)methyl]-6-(4-morpholinyl)-1,3,5-triazin-2-amine, also known as BPTA, is a chemical compound that has been widely used in scientific research. BPTA belongs to the class of triazine compounds and has been found to have various biochemical and physiological effects. We will also explore the future directions of research related to BPTA.
Mécanisme D'action
4-[(4-benzyl-1-piperazinyl)methyl]-6-(4-morpholinyl)-1,3,5-triazin-2-amine is a competitive inhibitor of protein kinases. It binds to the ATP binding site of protein kinases and prevents the phosphorylation of target proteins. This compound has also been found to inhibit the activity of other enzymes, including phosphodiesterases and phosphatases. This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of protein kinases involved in cell survival pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been found to have anti-inflammatory properties by inhibiting the activity of phosphodiesterases. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease. This compound has also been found to have antiviral properties by inhibiting the replication of HIV.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(4-benzyl-1-piperazinyl)methyl]-6-(4-morpholinyl)-1,3,5-triazin-2-amine has several advantages for lab experiments. It is a potent inhibitor of protein kinases and can be used to study cell signaling pathways. This compound is also a fluorescent probe and can be used to study protein-protein interactions. However, this compound has some limitations for lab experiments. It is a relatively expensive compound and may not be readily available in all laboratories. This compound is also a relatively large molecule and may not penetrate cell membranes efficiently.
Orientations Futures
There are several future directions for research related to 4-[(4-benzyl-1-piperazinyl)methyl]-6-(4-morpholinyl)-1,3,5-triazin-2-amine. One area of research is the development of new drugs based on this compound for the treatment of various diseases. Another area of research is the study of this compound as a fluorescent probe for imaging biological systems. This compound can also be used to study the role of protein kinases in various diseases, including cancer and Alzheimer's disease. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Applications De Recherche Scientifique
4-[(4-benzyl-1-piperazinyl)methyl]-6-(4-morpholinyl)-1,3,5-triazin-2-amine has been extensively used in scientific research due to its ability to bind to various proteins and enzymes. This compound has been found to be a potent inhibitor of protein kinases, which play an important role in cell signaling pathways. This compound has also been used as a fluorescent probe to study protein-protein interactions. This compound has been found to be useful in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O/c20-18-21-17(22-19(23-18)26-10-12-27-13-11-26)15-25-8-6-24(7-9-25)14-16-4-2-1-3-5-16/h1-5H,6-15H2,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUQGKZEYURBKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=NC(=NC(=N3)N4CCOCC4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176339 | |
| Record name | s-Triazine, 2-amino-4-((4-benzyl-1-piperazinyl)methyl)-6-morpholino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21921-65-3 | |
| Record name | s-Triazine, 2-amino-4-((4-benzyl-1-piperazinyl)methyl)-6-morpholino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021921653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | s-Triazine, 2-amino-4-((4-benzyl-1-piperazinyl)methyl)-6-morpholino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-chlorophenyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4678799.png)
![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B4678807.png)

![2-[(4-bromo-2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4678832.png)

![N-{2-[(4-butoxybenzyl)thio]ethyl}guanidine](/img/structure/B4678844.png)

![3-[(3,4-dimethylphenoxy)methyl]-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4678852.png)
![methyl {[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetate](/img/structure/B4678854.png)
![3,4,5-trimethoxy-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B4678858.png)
![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4678874.png)
![1-[(4-isopropylphenyl)sulfonyl]-4-[(2-methylcyclopropyl)carbonyl]piperazine](/img/structure/B4678886.png)
![N-(4-iodo-2,6-dimethylphenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4678890.png)
